PFO2HxA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

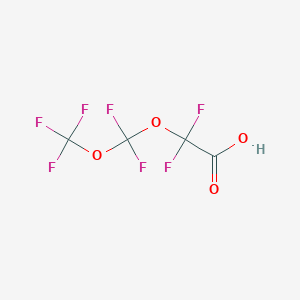

Structure

3D Structure

Properties

CAS No. |

39492-88-1 |

|---|---|

Molecular Formula |

CF3(OCF2)2COOH C4HF7O4 |

Molecular Weight |

246.04 g/mol |

IUPAC Name |

2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid |

InChI |

InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13) |

InChI Key |

GCSHTDCBGCURHU-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Perfluoro(3,5-dioxahexanoic) acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA). The information is compiled from various scientific sources to assist in research, drug development, and environmental analysis.

Chemical and Physical Properties

Perfluoro(3,5-dioxahexanoic) acid is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, specifically a perfluoroalkyl ether carboxylic acid (PFECA).[1] These substances are characterized by their high stability due to the strength of the carbon-fluorine bond.[2]

The key identifying and physical properties of Perfluoro(3,5-dioxahexanoic) acid are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid | [1] |

| Synonyms | This compound | [3][4] |

| CAS Number | 39492-88-1 | [1][5][6] |

| Molecular Formula | C₄HF₇O₄ | [1][5][6] |

| Molecular Weight | 246.04 g/mol | [1][6] |

| Exact Mass | 245.97630564 Da | [1] |

| LogP | 1.76710 | [5] |

| pKa | Not specifically determined. Expected to be a strong acid. | [7][8] |

| Solubility | No specific data. Expected to have good solubility in water and alcohol. | [2] |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. |

Reactivity and Stability

Per- and polyfluoroalkyl substances are known for their exceptional chemical and thermal stability.[9]

-

Chemical Stability : Perfluoroalkyl carboxylates are generally resistant to degradation by acids, bases, oxidants, and reductants.[2] A study evaluating the stability of numerous PFAS, including Perfluoro(3,5-dioxahexanoic) acid, found no measurable degradation over approximately 30 days at room temperature when dissolved in deionized water, methanol (B129727), acetonitrile, acetone, DMSO, or isopropanol.[10]

-

Thermal Stability : While specific data for this compound is unavailable, related perfluoroalkyl compounds are known to be stable at high temperatures. For instance, the ammonium (B1175870) salt of a similar compound, PFOA, begins to decompose at 196°C.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and quantification of Perfluoro(3,5-dioxahexanoic) acid.

3.1. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is commonly used for the detection and quantification of PFAS in various environmental matrices. The general procedure is based on methods like EPA 533.[11][12]

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Water samples are fortified with isotopically labeled internal standards.

-

The sample is passed through a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene based).

-

Interfering substances are washed from the cartridge.

-

The analyte is eluted with a small amount of a suitable solvent like methanol.

-

The eluate is concentrated to a final volume.

-

-

LC-MS/MS Analysis:

-

An aliquot of the extract is injected into an HPLC system.

-

The components are separated on a C18 reversed-phase column.

-

The separated components are introduced into a tandem mass spectrometer.

-

The analytes are identified and quantified by comparing their mass-to-charge ratio (m/z) and retention time to known standards.

-

3.2. Determination of Acid Dissociation Constant (pKa) by NMR Spectroscopy

While the pKa of this compound has not been specifically published, the methodology used for similar PFAS like Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) provides a reliable protocol.[7][8]

-

Sample Preparation:

-

A stock solution of the analyte is prepared in a suitable solvent (e.g., methanol).

-

A series of aqueous solutions with varying pH values are prepared.

-

A small, constant amount of the analyte stock solution and a D₂O lock signal are added to each pH-adjusted solution.

-

-

NMR Analysis:

-

¹⁹F and/or ¹H NMR spectra are acquired for each sample.

-

The chemical shift of a fluorine or hydrogen nucleus close to the carboxylic acid group is measured at each pH.

-

-

Data Analysis:

-

The change in chemical shift as a function of pH is plotted.

-

The data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the chemical shift is halfway between its values for the fully protonated and deprotonated states.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of Perfluoro(3,5-dioxahexanoic) acid.

Caption: General workflow for the analysis of PFAS in water samples.

Caption: Workflow for pKa determination using NMR spectroscopy.

Health and Safety Considerations

Perfluoro(3,5-dioxahexanoic) acid is a member of the PFAS group of chemicals, which are associated with various health concerns, including potential carcinogenic effects, endocrine disruption, and damage to the liver and immune system.[4][13] These chemicals are noted for their environmental persistence and tendency to accumulate in biological systems.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.

References

- 1. Perfluoro-3,5-dioxahexanoic acid | C4HF7O4 | CID 138394354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Perfluoro(3,5-dioxahexanoic) acid (this compound) (unlabeled) 50 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-11226-1.2 [isotope.com]

- 4. ewg.org [ewg.org]

- 5. perfluoro-3,5-dioxahexanoic acid | CAS#:39492-88-1 | Chemsrc [chemsrc.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. LARQ | Self-cleaning Water Bottle | As Seen on Shark Tank [livelarq.com]

An In-depth Technical Guide to the Synthesis and Production of Perfluoro-3,5-dioxahexanoic Acid (PFO2HxA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to PFO2HxA

Perfluoro-3,5-dioxahexanoic acid (this compound) is a perfluoroalkyl ether carboxylic acid (PFECA) with the chemical formula C₄HF₇O₄. Its structure, featuring ether linkages within the fluorinated carbon chain, imparts unique chemical and physical properties. These characteristics have led to its use in various industrial applications, including as a processing aid in the manufacturing of fluoropolymers. This guide will delve into the primary synthetic routes for this compound: Electrochemical Fluorination (ECF) and a more detailed examination of a plausible synthesis pathway involving the oligomerization of a fluorinated monomer followed by hydrolysis.

General Synthesis Methodologies

Two principal methods are employed for the synthesis of per- and polyfluoroalkyl substances, including this compound:

-

Electrochemical Fluorination (ECF): This process involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410). The hydrogen atoms on the organic molecule are replaced with fluorine atoms. While a versatile method for producing a wide range of perfluorinated compounds, ECF often results in a mixture of linear and branched isomers, as well as fragmentation products, which can complicate the purification process.

-

Telomerization: This method involves the reaction of a "telogen" (such as a perfluoroalkyl iodide) with a "taxogen" (an unsaturated fluoroalkene) to produce a mixture of fluorotelomers. Subsequent chemical modifications can convert these intermediates into the desired carboxylic acids. Telomerization offers better control over the final product structure compared to ECF.

Detailed Synthesis of this compound via Oligomerization and Hydrolysis

While a direct protocol for this compound is not publicly documented, a logical and detailed synthetic route can be constructed based on the well-established industrial production of the closely related hexafluoropropylene oxide dimer acid (HFPO-DA). This process involves two key stages: the dimerization of a suitable fluoroalkene oxide to form the corresponding acid fluoride, followed by hydrolysis to yield the final carboxylic acid.

For the synthesis of this compound, a plausible precursor to the acid fluoride, CF₃OCF₂OCF₂COF, would be the dimerization of trifluoro(trifluoromethoxy)ethylene oxide. The following sections detail the hypothetical experimental protocols for these steps, with quantitative data adapted from patents describing the dimerization of hexafluoropropylene oxide.

Stage 1: Dimerization of a Fluoroalkene Oxide to Perfluoro-3,5-dioxahexanoyl Fluoride

This step involves the catalytic dimerization of a suitable fluoroalkene oxide in an aprotic polar solvent. The reaction conditions can be adapted from patented processes for the dimerization of hexafluoropropylene oxide.

Experimental Protocol:

-

Reactor Preparation: A high-pressure, stirred autoclave reactor is rendered inert by purging with dry nitrogen.

-

Charging of Reagents: The reactor is charged with a polar aprotic solvent, such as diglyme (B29089) or acetonitrile, and a catalyst system. Several catalyst systems have been reported for similar reactions, including:

-

A mixture of a copper(I) and copper(II) compound with a complex-forming agent (e.g., nitrile).

-

A tertiary diamine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

An alkali metal fluoride, such as potassium fluoride (KF), often in the presence of a crown ether to enhance solubility.

-

-

Reaction Conditions: The reactor is cooled to a temperature between -10°C and 30°C. The fluoroalkene oxide monomer is then introduced into the reactor under autogenous pressure. The reaction mixture is stirred vigorously for a period of 1 to 24 hours.

-

Work-up and Purification: After the reaction is complete, the reactor is vented, and the crude product mixture is collected. The perfluoro-3,5-dioxahexanoyl fluoride is then separated from the solvent and unreacted starting materials by fractional distillation.

Quantitative Data for Dimerization of Hexafluoropropylene Oxide (for reference):

| Parameter | Value | Reference |

| Catalyst System 1 | ||

| Catalyst | Copper(I) and Copper(II) compounds with a nitrile complexing agent | US4303593A |

| Solvent | Aprotic organic solvent | US4303593A |

| Temperature | -10°C to +10°C | US4303593A |

| Pressure | Autogenous | US4303593A |

| Dimer Yield | ~70-86% | US4303593A |

| Catalyst System 2 | ||

| Catalyst | Tertiary diamine (e.g., TMEDA) | US4973748A |

| Solvent | Aprotic polar solvent | US4973748A |

| Temperature | Not specified | US4973748A |

| Pressure | Not specified | US4973748A |

| Catalyst System 3 | ||

| Catalyst | Potassium Fluoride (KF) | US8653229B2 |

| Co-catalyst/Solvent | Di-, tri-, or tetraethyleneglycol-dimethylether | US8653229B2 |

| Temperature | -30°C to +50°C | US8653229B2 |

| Pressure | < 3 bar | US8653229B2 |

Stage 2: Hydrolysis of Perfluoro-3,5-dioxahexanoyl Fluoride to this compound

The final step is the hydrolysis of the perfluoroacyl fluoride to the corresponding carboxylic acid. This is a standard transformation for this class of compounds.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer and a dropping funnel is charged with the perfluoro-3,5-dioxahexanoyl fluoride obtained from Stage 1, dissolved in a suitable solvent such as trichlorotrifluoroethane.

-

Hydrolysis: Water is added dropwise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. An excess of water is used to ensure complete conversion and to facilitate the separation of the resulting hydrofluoric acid.

-

Phase Separation: Upon completion of the reaction, the mixture separates into two phases: a heavier organic phase containing the this compound product and the solvent, and a lighter aqueous phase containing hydrofluoric acid. The organic phase is separated.

-

Purification: The organic phase is washed with water to remove any residual acid. The solvent is then removed by distillation to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Quantitative Data for Hydrolysis of Perfluoroether Acyl Fluorides:

| Parameter | Value | Reference |

| Reactant Molar Ratio (Water:Acyl Fluoride) | 9-12 : 1 | EP0510596A2 |

| Solvent | Trichlorotrifluoroethane | EP0510596A2 |

| Yield | > 97% | EP0510596A2 |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes described.

Caption: Overview of general synthesis routes to this compound.

Caption: Detailed two-stage synthesis pathway for this compound.

Conclusion

The synthesis of Perfluoro-3,5-dioxahexanoic acid is primarily achieved through established fluorination techniques, with a plausible industrial production route involving the dimerization of a suitable fluoroalkene oxide followed by hydrolysis. While a specific, publicly available protocol for this compound remains elusive, the detailed hypothetical procedures and quantitative data presented in this guide, derived from analogous industrial processes, provide a robust framework for researchers, scientists, and drug development professionals. The provided diagrams offer a clear visualization of these synthetic pathways, aiding in the understanding of the core chemical transformations involved in the production of this important fluorinated compound. Further research into the specific catalysts and reaction kinetics for the dimerization of the this compound precursor would be beneficial for optimizing the synthesis and yield of the final product.

Environmental Fate and Transport of Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically classified as a perfluoroalkyl ether carboxylic acid (PFECA). Due to the phase-out of long-chain PFAS, such as PFOA and PFOS, shorter-chain and ether-containing alternatives like this compound have seen increased use and environmental presence. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of this compound. It includes a summary of its physicochemical properties, environmental distribution, and potential for transport and transformation. Detailed experimental protocols for key analytical and fate studies are provided, alongside a discussion of its potential biological interactions.

Introduction

Perfluoro(3,5-dioxahexanoic) acid (this compound), with the chemical formula C₄HF₇O₄, is an emerging contaminant of concern.[1][2] Its unique structure, containing ether linkages within the fluorinated carbon chain, differentiates it from legacy perfluoroalkyl carboxylic acids (PFCAs) and influences its environmental behavior.[1] Understanding the environmental fate and transport of this compound is critical for assessing its potential risks to human health and the environment. This guide synthesizes available data to provide a technical resource for professionals in research and development.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. A summary of the available data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid | [3] |

| CAS Number | 39492-88-1 | [3] |

| Molecular Formula | C₄HF₇O₄ | [3] |

| Molecular Weight | 246.04 g/mol | [3] |

| Physical State | Solid at room temperature | |

| Density | ~1.59 g/cm³ | |

| Water Solubility | ~974 mg/L | |

| log Kₒw | -1.2 | |

| pKa | ~0 | |

| Vapor Pressure | Experimental data not available. Estimated to be low. | |

| Henry's Law Constant | Experimental data not available. | |

| Soil-Water Partitioning Coefficient (Kₑ) | Experimental data not available. | |

| Organic Carbon-Water (B12546825) Partitioning Coefficient (Kₒc) | Experimental data not available. |

Note: Some physical properties are estimated or derived from limited sources and should be used with caution.

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes. Due to its high persistence and mobility, it has the potential for long-range transport in the environment.

Degradation and Transformation

This compound is highly resistant to degradation under typical environmental conditions due to the strength of the carbon-fluorine bond. It is not expected to readily biodegrade, hydrolyze, or photolyze.[1] It is often considered a terminal degradation product of larger precursor compounds.

Environmental Distribution and Mobility

Soil and Sediment: The mobility of this compound in soil and sediment is influenced by its low octanol-water partition coefficient (log Kₒw of -1.2), which suggests a preference for the aqueous phase over organic matter.[4] While specific experimental Kₑ and Kₒc values for this compound are not available, its structure suggests it will be highly mobile in most soil types, with limited sorption to organic carbon and mineral surfaces.

Water: With a relatively high water solubility of approximately 974 mg/L, this compound is expected to be readily transported in surface water and groundwater. Its presence in various water sources is a growing concern.

Atmosphere: While experimental data on the vapor pressure and Henry's Law constant for this compound are lacking, its low pKa of approximately 0 indicates that it will exist predominantly in its anionic form in most environmental waters, which limits its volatility.[5] However, atmospheric transport of precursor compounds and subsequent degradation to this compound can contribute to its presence in remote locations.

Bioaccumulation

The bioaccumulation potential of this compound is a key area of research. Its lower log Kₒw compared to legacy long-chain PFAS suggests a lower potential for bioaccumulation in fatty tissues. However, binding to proteins can be a significant mechanism for bioaccumulation. Studies on other perfluoroalkyl ether carboxylic acids suggest they are bioaccumulative.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating comparable data on the environmental fate and transport of this compound.

Analytical Methods

The primary analytical method for the quantification of this compound in environmental matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate and clean up water samples. A weak anion exchange (WAX) SPE cartridge is often employed.

-

Soil and Sediment Samples: Extraction is typically performed using a solvent mixture, such as methanol (B129727) or acetonitrile, followed by a cleanup step using SPE.

LC-MS/MS Analysis:

-

Chromatographic Separation: A C18 or similar reverse-phase column is used to separate this compound from other analytes. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an ammonium (B1175870) acetate (B1210297) or acetic acid modifier, is employed.

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Biodegradation Assessment

Assessing the biodegradability of this compound is crucial for understanding its persistence.

Aerobic Biodegradation Test (based on OECD 301D): [1]

-

Inoculum: Activated sludge from a wastewater treatment plant is commonly used as the microbial inoculum.

-

Medium: A mineral salts medium containing this compound as the sole carbon source or in the presence of a primary substrate (co-metabolism).

-

Incubation: The test is conducted in sealed bottles with headspace for oxygen. The bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) with shaking.

-

Analysis: The degradation of this compound is monitored over time by analyzing its concentration in the liquid phase using LC-MS/MS. The production of fluoride (B91410) ions can also be measured as an indicator of defluorination.

Soil-Water Partitioning (Adsorption-Desorption) Studies

Determining the soil-water partitioning coefficient (Kₑ) and the organic carbon-water partitioning coefficient (Kₒc) is essential for predicting the mobility of this compound in soil.

Batch Equilibrated Adsorption Test (based on OECD 106): [7][8]

-

Soil Samples: A range of well-characterized soils with varying organic carbon content, clay content, and pH should be used.

-

Experimental Setup: Soil is equilibrated with a solution of this compound of known concentration in a centrifuge tube. A background electrolyte (e.g., 0.01 M CaCl₂) is typically used.

-

Equilibration: The tubes are shaken for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Analysis: After equilibration, the tubes are centrifuged, and the supernatant is analyzed for the concentration of this compound using LC-MS/MS. The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis: The Kₑ value is calculated as the ratio of the sorbed concentration to the aqueous concentration. The Kₒc value is then determined by normalizing the Kₑ value to the fraction of organic carbon in the soil.

Leaching Studies

Leaching experiments simulate the movement of this compound from contaminated soil to groundwater.

Column Leaching Test (based on ISO 21268-3): [9][10]

-

Column Packing: A glass or stainless-steel column is packed with the soil to be tested to a specific bulk density.

-

Leaching Solution: A synthetic rainwater or groundwater solution is pumped through the column in an up-flow or down-flow mode at a constant flow rate.

-

Eluate Collection: The leachate (eluate) is collected in fractions over time.

-

Analysis: Each fraction is analyzed for the concentration of this compound using LC-MS/MS.

-

Data Analysis: The results are used to generate a breakthrough curve, which shows the concentration of this compound in the leachate as a function of the volume of leaching solution passed through the column.

Potential Biological Interactions and Signaling Pathways

The toxicological effects of this compound are an area of active investigation. While specific data for this compound is limited, studies on structurally similar PFAS, particularly other perfluoroalkyl ether carboxylic acids and short-chain PFCAs, provide some insights into potential mechanisms of action.

Several PFAS have been shown to interact with nuclear receptors, which are ligand-activated transcription factors that regulate a wide range of physiological processes. The peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are known targets for many PFAS.[11][12][13] Activation of PPARα can lead to alterations in lipid metabolism and has been linked to liver toxicity in animal studies.

A study on Perfluoro-2-methyl-3-oxahexanoic acid (PMOH), a compound structurally similar to this compound, demonstrated its ability to activate human PPARα and, to a lesser extent, human PPARγ.[11] This suggests that this compound may also have the potential to interact with these signaling pathways. However, the same study noted that these effects occurred at concentrations much higher than typically found in the general population.[11]

The aryl hydrocarbon receptor (AhR) is another nuclear receptor that can be activated by some environmental contaminants, leading to a range of toxicological effects. While some studies have investigated the interaction of PFAS with the AhR pathway, there is currently no specific evidence to suggest that this compound is a significant activator of this receptor.

Further toxicogenomic and molecular toxicology studies are needed to fully elucidate the specific signaling pathways that may be affected by this compound exposure and to understand its potential health risks.

Visualizations

Caption: Experimental workflow for this compound analysis and fate studies.

Caption: Environmental transport pathways of this compound.

Caption: Potential interaction of this compound with the PPARα signaling pathway.

Conclusion

This compound is a persistent and mobile environmental contaminant with the potential for widespread distribution. While some of its fundamental physicochemical properties have been characterized, significant data gaps remain, particularly concerning its partitioning behavior in soil and its volatility. The available information suggests that this compound is resistant to degradation and is likely to be highly mobile in aquatic systems. Its potential to interact with nuclear receptors, such as PPARα, warrants further investigation to fully understand its toxicological profile. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to fill these knowledge gaps and to better assess the environmental risks posed by this compound. Continued research is essential to inform regulatory decisions and to develop effective strategies for the management and remediation of this compound contamination.

References

- 1. benchchem.com [benchchem.com]

- 2. The Revealing of Potentially Toxic Effects of Perfluoroether Carboxylic Acids [letstalkmaterials.com]

- 3. Perfluoro-3,5-dioxahexanoic acid | C4HF7O4 | CID 138394354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PFAS Concentrations in Soil Versus Soil Porewater: Mass Distributions and the Impact of Adsorption at Air-Water Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. ewg.org [ewg.org]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Comparing PFAS analysis in batch leaching and column leaching tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Toxicological Profile of 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine (PFO2HxA): An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a summary of the currently available toxicological information for 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine (B1294395) (PFO2HxA), also known as Perfluoro-N-methylmorpholine. A comprehensive review of publicly accessible literature and regulatory databases indicates a significant lack of in-depth toxicological studies for this specific compound. The available data are primarily limited to hazard classifications from Safety Data Sheets (SDS), which identify this compound as an irritant and acutely toxic upon contact or ingestion. There is a notable absence of quantitative data from dedicated studies on acute, sub-chronic, and chronic toxicity, as well as a lack of information regarding its genotoxic, carcinogenic, reproductive, or developmental effects. Consequently, a detailed toxicological profile, including experimental protocols and mechanistic pathways, cannot be constructed at this time.

Chemical Identification

| Identifier | Value |

| Chemical Name | 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine |

| Synonyms | Perfluoro-N-methylmorpholine, Perfluoro(N-methylmorpholine) |

| CAS Number | 382-28-5[1][2] |

| EC Number | 206-841-1[1][2] |

| Molecular Formula | C5F11NO[2] |

| Molecular Weight | 299.04 g/mol [2] |

Hazard Identification and Classification

The primary source of toxicological information for this compound comes from Safety Data Sheets and regulatory summaries, which provide the following hazard classifications.

GHS Hazard Statements:

Primary Irritant Effect:

-

On the skin: Irritant to skin and mucous membranes.[1]

-

On the eye: Irritating effect.[1]

-

Respiratory system: Irritating to the respiratory system.[1]

At present, there is no publicly available data to suggest that this compound is a sensitizer.[1] Furthermore, no information is available regarding its mutagenic, reproductive, developmental effects, or teratogenicity.[5] The toxicological properties of this compound have not been fully investigated.[5]

Toxicological Data Summary

A thorough search of scientific literature and toxicology databases did not yield any specific studies detailing the toxicological endpoints for this compound. Therefore, quantitative data for the following key toxicological parameters are not available:

-

Acute Toxicity: No LD50 (oral, dermal, inhalation) or LC50 values from specific studies were found.

-

Sub-chronic and Chronic Toxicity: No information on No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) is available.

-

Genotoxicity: There are no available studies on the mutagenic or clastogenic potential of this compound.

-

Carcinogenicity: No carcinogenicity bioassays in animal models have been reported.

-

Reproductive and Developmental Toxicity: There is no available data on the effects of this compound on fertility, reproduction, or embryonic/fetal development.

-

Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.

Due to the absence of this critical data, a comprehensive toxicological profile cannot be established.

Experimental Protocols

As no specific toxicological studies for this compound have been identified in the public domain, it is not possible to provide detailed experimental methodologies for key experiments.

Mechanistic Pathways

There is no information available in the current literature regarding the potential mechanisms of toxicity or any associated signaling pathways for this compound.

Visualization of Pathways and Workflows

The creation of diagrams for signaling pathways or experimental workflows is not feasible due to the lack of available data on the mechanisms of action and toxicological testing of this compound.

Conclusion and Data Gaps

The toxicological profile of 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine (this compound) is largely uncharacterized in publicly available scientific literature and regulatory databases. While basic hazard identification indicates that it is an irritant and has acute toxicity, there is a critical lack of quantitative data and studies on its systemic effects, genotoxicity, carcinogenicity, and reproductive toxicity.

For researchers, scientists, and drug development professionals, this represents a significant data gap. Any handling or research involving this compound should be conducted with a high degree of caution, adhering to the safety precautions outlined in the available Safety Data Sheets. Further in-depth toxicological evaluation, including a battery of in vitro and in vivo studies, would be necessary to establish a comprehensive safety profile for this compound. Given its structural similarity to other per- and polyfluoroalkyl substances (PFAS), which are known for their persistence and potential for adverse health effects, a thorough investigation into the toxicological properties of this compound is warranted.

References

- 1. Morpholine,2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)- MSDS CasNo.382-28-5 [m.lookchem.com]

- 2. Perfluoro-N-methylmorpholine | C5F11NO | CID 67839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 382-28-5 Name: 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine [xixisys.com]

- 4. Reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA)

CAS Number: 39492-88-1

This technical guide provides a comprehensive overview of Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Designed for researchers, scientists, and drug development professionals, this document covers the chemical's core properties, toxicological profile, relevant experimental protocols, and known signaling pathways.

Chemical Identity and Physicochemical Properties

This compound, also known as Perfluoro(3,5-dioxahexanoic) acid, is a synthetic perfluoroalkyl ether carboxylic acid. Its unique structure, containing ether linkages within the fluorinated carbon chain, differentiates it from legacy PFAS like PFOA and influences its environmental behavior and toxicological properties.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 39492-88-1[1][2][3][4] |

| IUPAC Name | 2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid[1][4] |

| Molecular Formula | C4HF7O4[1][2][4] |

| Canonical SMILES | C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O[1][4] |

| InChI | InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13)[1][4] |

| InChI Key | GCSHTDCBGCURHU-UHFFFAOYSA-N[1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 246.04 g/mol | [1][2][4] |

| Physical State | Solid at room temperature | [1] |

| Density | Approximately 1.59 g/cm³ | [1] |

| Water Solubility | Approximately 974 mg/L | [1] |

| LogP | 1.76710 | [2] |

Synthesis and Industrial Applications

This compound is primarily synthesized through two main industrial processes: electrochemical fluorination (ECF) and telomerization.[1] ECF involves the substitution of hydrogen atoms with fluorine in a carboxylic acid precursor using hydrogen fluoride, a process that can result in a mixture of linear and branched isomers.[1] Telomerization offers more precise control over the final molecular structure by the controlled polymerization of fluorinated monomers.[1]

Industrially, this compound and similar perfluoroalkyl ether carboxylic acids are utilized in the manufacturing of:

Toxicological Profile

As a member of the PFAS family, this compound is recognized for its environmental persistence and potential for bioaccumulation.[1] Toxicological studies and health assessments have raised concerns about its potential adverse health effects.

General Health Concerns Associated with this compound and other PFAS: [6][7]

It is important to note that while this compound is a substance of concern, some research suggests it may be less toxic than legacy long-chain PFAS like perfluorooctanoic acid (PFOA).[8][9]

Key Signaling Pathway: PPARα Activation

A primary molecular initiating event for the toxicity of many PFAS is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][3] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][10]

The activation of PPARα by xenobiotics like this compound follows a well-defined signaling cascade:

Upon entering the cell, this compound can act as a ligand for PPARα.[2][3] This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1] The resulting PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of genes involved in various metabolic processes, particularly those related to fatty acid oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase I (CPT1).[9][10] The subsequent alteration in lipid metabolism is a key event in the toxicological effects observed with PFAS exposure.

Experimental Protocols

The accurate quantification of this compound in various environmental and biological matrices is crucial for research and regulatory purposes. The standard analytical approach involves Solid Phase Extraction (SPE) for sample preparation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Workflow for this compound Analysis

Detailed Methodology for Water Sample Analysis

The following protocol is a generalized procedure based on established methods for PFAS analysis in aqueous samples.

1. Sample Preparation and Extraction:

-

Sample Preservation: Collect water samples in polypropylene (B1209903) bottles.

-

Internal Standard Spiking: To a known volume of the water sample (e.g., 250 mL), add a known amount of an isotopically labeled internal standard, such as ¹³C-PFO2HxA, to correct for matrix effects and recovery losses.

-

Solid Phase Extraction (SPE):

-

Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge. Condition the cartridge by passing methanol (B129727) followed by deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a solution like ammonium (B1175870) acetate (B1210297) in water to remove potential interferences.

-

Elution: Elute the retained analytes, including this compound, from the cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of a suitable solvent mixture (e.g., methanol/water).

-

2. Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol) is commonly employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native this compound and its labeled internal standard are monitored.

-

3. Quantification:

-

A calibration curve is generated using a series of standards with known concentrations of this compound.

-

The concentration of this compound in the sample is determined by comparing the ratio of the peak area of the native analyte to that of the internal standard against the calibration curve.

Conclusion

Perfluoro(3,5-dioxahexanoic) acid (this compound) is a per- and polyfluoroalkyl substance of growing scientific and regulatory interest. Its distinct chemical structure influences its environmental fate and toxicological profile. The activation of the PPARα signaling pathway is a key mechanism underlying its biological effects. The analytical methods outlined in this guide, primarily SPE followed by LC-MS/MS, provide a robust framework for the accurate quantification of this compound in various matrices, which is essential for ongoing research into its environmental distribution, human exposure, and potential health risks. Further investigation into the specific downstream effects of this compound-mediated PPARα activation and its potential interactions with other cellular pathways will be crucial for a comprehensive risk assessment.

References

- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Comprehensive Analysis of PPARα-Dependent Regulation of Hepatic Lipid Metabolism by Expression Profiling | Semantic Scholar [semanticscholar.org]

- 6. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PPARs and PXRs: nuclear xenobiotic receptors that define novel hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Perfluoroalkyl Ether Carboxylic Acids (PFECAs): A Technical Guide for Researchers

An in-depth examination of the physicochemical properties, toxicological profiles, and analytical methodologies for a novel class of per- and polyfluoroalkyl substances.

Introduction

Perfluoroalkyl ether carboxylic acids (PFECAs) are a subgroup of per- and polyfluoroalkyl substances (PFAS) that have emerged as replacements for legacy long-chain perfluoroalkyl carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA).[1] Characterized by the presence of ether linkages within their fluorinated alkyl chains, PFECAs were designed to offer similar performance characteristics with potentially reduced bioaccumulation and toxicity.[2] However, their detection in various environmental matrices and human serum has raised concerns and prompted intensive research into their fundamental properties and potential health effects.[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of PFECAs, tailored for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The inclusion of ether bonds in the carbon chain of PFECAs differentiates their physicochemical properties from traditional PFCAs.[5][6] These properties are crucial for understanding their environmental fate, transport, and bioavailability. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Perfluoroalkyl Ether Carboxylic Acids

| Compound | Acronym | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Vapor Pressure (Pa) | log Kow | pKa |

| Perfluoro-2-methoxyacetic acid | PFMOAA | C3HF5O3 | 176.03 | High | Not available | Not available | Not available |

| Hexafluoropropylene oxide dimer acid | HFPO-DA (GenX) | C6HF11O3 | 330.05 | High | Comparable to PFUnA[5] | Not available | Not available |

| Perfluoro-3,5,7,9-tetraoxadecanoic acid | PFO4DA | C6HF11O5 | Not available | Not available | Not available | Not available | Not available |

| Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid | PFO5DoA | C7HF13O6 | Not available | Not available | Not available | Not available | Not available |

Note: Data for many PFECAs are still limited. "Not available" indicates that reliable experimental data could not be readily found in the reviewed literature.

Toxicological Profile

The toxicological effects of PFECAs are an area of active investigation, with studies suggesting a range of potential adverse health outcomes, including developmental, reproductive, and immunotoxicity. The toxicity of PFECAs appears to be related to their total carbon and oxygen chain length, with longer-chain compounds exhibiting greater oral potency.[3]

Developmental and Reproductive Toxicity

Gestational exposure to certain PFECAs has been shown to induce developmental toxicity in animal models. For instance, studies on Sprague-Dawley rats have demonstrated that exposure to PFMOAA can lead to decreased pup birthweight, increased pup liver weight, and increased pup mortality at higher doses.[3] PFO5DoA was found to be considerably more potent, causing increased maternal liver and kidney weights, and reduced fetal body weight at lower doses.[3] These effects are consistent with the developmental toxicity observed for legacy PFAS.[7]

Immunotoxicity

The immunotoxic potential of PFECAs is another area of concern. Studies in mice have investigated the effects of oral exposure to PFMOAA, perfluoro-2-methoxypropanoic acid (PFMOPrA), and perfluoro-4-methoxybutanoic acid (PFMOBA).[8][9] While terminal body and absolute organ weights were largely unaffected, some changes in splenic cellularity and a decrease in B and natural killer (NK) cells were observed.[8] However, at the doses administered, these PFECAs did not significantly alter NK cell cytotoxicity or T cell-dependent antibody responses, which are known to be sensitive to PFOA exposure.[9][10]

Genotoxicity

The genotoxicity of PFECAs is not yet well-characterized. However, some studies on related PFAS compounds have investigated their potential to cause DNA damage. For example, a study assessing the genotoxicity of PFOA, PFOS, PFNA, and PFHxA on human sperm using the comet assay found no significant DNA damage under the tested conditions.[11] Further research is needed to specifically evaluate the genotoxic potential of various PFECAs. Recent cross-sectional studies have suggested associations between exposure to certain PFAS, including some PFECAs, and biomarkers of genomic stability, such as mitochondrial DNA copy number and relative telomere length.[4]

Mechanisms of Toxicity: PPAR Activation

A potential molecular mechanism underlying the toxicity of some PFAS, including PFECAs, is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[2][12] These nuclear receptors are involved in regulating lipid metabolism and inflammation. In vitro assays have shown that several PFAS can activate both human and rat PPARα and PPARγ.[2] The activation of these pathways may contribute to the observed effects on the liver and lipid metabolism.[12]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize PFECAs.

Determination of Physicochemical Properties

Vapor Pressure Measurement (Knudsen Effusion Method)

This method is used to determine the sublimation vapor pressures of solid PFAS at near-ambient temperatures.

-

A small sample (1-3 mg) of the pure PFECA is placed in a hermetically sealed aluminum pan.

-

The sample is subjected to a controlled temperature ramp in a differential scanning calorimeter (DSC) under a nitrogen purge.

-

The mass loss of the sample over time due to sublimation is measured, from which the vapor pressure can be calculated.[5]

Octanol-Water Partition Coefficient (Kow) Determination (HPLC Method)

The Kow, a measure of a chemical's lipophilicity, can be estimated using high-performance liquid chromatography (HPLC).

-

An HPLC system with a reverse-phase C18 column is used.

-

The retention times of the target PFECAs are measured under isocratic mobile phase conditions (e.g., methanol/water with a buffer).

-

The Kow is estimated by comparing the retention time of the PFECA to that of reference compounds with known Kow values.[13]

Toxicological Assays

Developmental Toxicity Study in Rats

This protocol is designed to assess the potential for a substance to cause adverse effects on the developing fetus.

-

Pregnant Sprague-Dawley rats are dosed orally with the test PFECA at various concentrations during specific gestation days (e.g., GD18-22).[12]

-

Maternal health is monitored throughout the study (e.g., body weight gain).

-

At the end of the dosing period, maternal and fetal tissues (e.g., liver, kidneys) are collected and weighed.

-

Fetal body weight and viability are assessed.

-

Serum and tissue samples can be collected for further analysis, such as transcriptomics and metabolomics.[12]

Immunotoxicity Assessment in Mice (T-Cell-Dependent Antibody Response - TDAR)

The TDAR assay is a standard method to evaluate the effects of a substance on the adaptive immune system.

-

Adult C57BL/6 mice are exposed to the test PFECA daily for a specified period (e.g., 30 days) via oral gavage.[9]

-

Towards the end of the exposure period, mice are immunized with a T-cell-dependent antigen, such as sheep red blood cells (SRBCs).

-

A few days after immunization, blood is collected, and the serum is analyzed for the presence of antigen-specific IgM and IgG antibodies using an enzyme-linked immunosorbent assay (ELISA).[9][14]

-

A suppression of the antibody response compared to control animals indicates immunotoxicity.

Genotoxicity Assessment (Alkaline Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cells of interest (e.g., from exposed animals or in vitro cultures) are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving the DNA.

-

The slides are placed in an alkaline electrophoresis solution to unwind the DNA and separate fragments.

-

An electric field is applied, causing the negatively charged DNA fragments to migrate out of the nucleus, forming a "comet" shape.

-

The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[15][16]

PPARα and PPARγ Activation Assay (Luciferase Reporter Assay)

This in vitro assay is used to determine if a chemical can activate PPARs.

-

Cells are engineered to express a fusion protein containing the ligand-binding domain of either PPARα or PPARγ and a DNA-binding domain that recognizes a specific response element.

-

These cells also contain a reporter gene (e.g., luciferase) under the control of this response element.

-

The cells are exposed to the test PFECA.

-

If the PFECA binds to and activates the PPAR ligand-binding domain, the reporter gene is transcribed, and the resulting protein (luciferase) can be quantified by measuring its enzymatic activity (light production).[2]

Analytical Methods

Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for concentrating and cleaning up PFAS from aqueous samples prior to analysis.

-

A weak anion exchange (WAX) SPE cartridge is conditioned with appropriate solvents.

-

The water sample is passed through the cartridge, where the PFECAs are retained on the sorbent.

-

The cartridge is washed to remove interfering substances.

-

The PFECAs are then eluted from the cartridge with a small volume of a suitable solvent (e.g., methanolic ammonium (B1175870) hydroxide).[1][17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum Samples

LC-MS/MS is the most widely used technique for the sensitive and selective quantification of PFAS in biological matrices.

-

Serum or plasma samples are prepared by protein precipitation (e.g., with acetonitrile).[18]

-

Stable isotope-labeled internal standards are added to the sample to correct for matrix effects and variations in instrument response.

-

The prepared sample is injected into an LC system, where the PFECAs are separated on a C18 column.

-

The separated compounds are then introduced into a tandem mass spectrometer, where they are ionized and fragmented.

-

The specific precursor and product ions for each PFECA are monitored for quantification.[12][18]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of PFECAs.

Caption: Reductive degradation pathways of PFECAs by hydrated electrons.

Caption: Experimental workflow for a typical developmental toxicity study in rats.

Caption: Simplified signaling pathway of PPARα/γ activation by PFECAs.

Conclusion

Perfluoroalkyl ether carboxylic acids represent a complex and evolving class of environmental contaminants. Their unique chemical structures impart distinct physicochemical and toxicological properties compared to legacy PFAS. While research has begun to elucidate their potential for developmental and immunotoxicity, significant data gaps remain, particularly concerning their genotoxicity and long-term health effects in humans. The experimental protocols and analytical methods outlined in this guide provide a foundation for continued research to better understand and mitigate the potential risks associated with PFECA exposure. The provided visualizations offer a framework for conceptualizing the key processes involved in their environmental fate and biological activity. As the scientific community continues to investigate these emerging contaminants, a comprehensive and multi-faceted approach is crucial for informing regulatory decisions and protecting human and environmental health.

References

- 1. Solid phase extraction of PFAS in aqueous samples according to EPA Draft Method 1633 [chromaappdb.mn-net.com]

- 2. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flowchart Creation [developer.mantidproject.org]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. sciex.com [sciex.com]

- 13. files.nc.gov [files.nc.gov]

- 14. Perfluorooctanoic Acid–Induced Immunomodulation in Adult C57BL/6J or C57BL/6N Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 16. 21stcenturypathology.com [21stcenturypathology.com]

- 17. agilent.com [agilent.com]

- 18. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Stability and Degradation Pathways of Perfluoro(3,5-dioxahexanoic) Acid (PFO2HxA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by its high stability due to the presence of strong carbon-fluorine bonds. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and details its known degradation pathways. While generally resistant to hydrolysis, this compound can be degraded through advanced oxidation processes (AOPs), photolysis, and thermal treatment. This guide summarizes available quantitative data on its stability and degradation kinetics, outlines detailed experimental protocols for studying its decomposition, and presents visual diagrams of the degradation pathways to aid in research and development efforts aimed at understanding and mitigating the environmental impact of this compound.

Chemical Stability of this compound

This compound, like other PFAS, is known for its exceptional chemical and thermal stability. This persistence is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond.

Hydrolytic Stability: this compound is highly resistant to hydrolysis across a wide range of pH values. The strong C-F bonds and the ether linkages are not susceptible to cleavage by water under normal environmental conditions.

Stability in Organic Solvents: Studies have investigated the stability of this compound in various organic solvents commonly used in analytical and toxicological studies. The recovery of this compound after approximately 30 days at room temperature (20.2°C) in different solvents is summarized in the table below.

| Solvent | Water Content | This compound Recovery (%) |

| Acetonitrile (ACN) | 0% | 60-67 |

| Acetone | 0% | 0-19 |

| Dimethyl sulfoxide (B87167) (DMSO) | 0% | 52-63 |

| Acetonitrile (ACN) | 10% or 20% | No measurable degradation |

| Acetone | 10% or 20% | No measurable degradation |

| Dimethyl sulfoxide (DMSO) | 10% or 20% | No measurable degradation |

Data compiled from studies on multi-ether PFECAs, including this compound[1].

These findings suggest that while this compound is relatively stable in some organic solvents, significant degradation can occur in others, particularly in the absence of water. The presence of water appears to inhibit these degradation reactions.

Degradation Pathways of this compound

Despite its general stability, this compound can be degraded under specific energetic conditions. The primary degradation mechanisms involve the generation of highly reactive species that can break the robust chemical bonds within the this compound molecule.

Advanced Oxidation Processes (AOPs)

AOPs are effective in degrading this compound by generating powerful oxidizing agents such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻).

Sulfate Radical (SO₄•⁻) Oxidation: UV activation of persulfate (S₂O₈²⁻) is a common method for generating sulfate radicals. Studies on per- and polyfluoroalkyl ether carboxylic acids (PFECAs), including multi-ether PFECAs like this compound, have shown that they can be degraded through this process. The degradation rate of multiether PFECAs in UV/persulfate experiments is reported to be similar to that of monoether PFECAs.

Hydroxyl Radical (•OH) Oxidation: Hydroxyl radicals are highly reactive and can initiate the degradation of some PFAS. However, perfluorinated compounds like this compound are generally more resistant to •OH attack compared to their polyfluorinated counterparts.

Photolytic Degradation

Direct photolysis, particularly at lower ultraviolet (UV) wavelengths, can induce the degradation of this compound.

UV/Hydrated Electron (e⁻aq) Treatment: A promising method for PFECA degradation involves the use of hydrated electrons generated by UV light. This reductive process has been shown to proceed through several key pathways for PFECAs:

-

Ether C-O bond cleavage: This is a significant pathway that leads to the fragmentation of the ether backbone.

-

C-C bond cleavage: This includes decarboxylation (loss of the carboxylic acid group as CO₂) and the cleavage of other carbon-carbon bonds.

-

Direct C-F bond cleavage: This is followed by a hydrogen/fluorine exchange.

The cleavage of the ether bond is a distinguishing feature of PFECA degradation compared to perfluorocarboxylic acids (PFCAs) and can lead to more extensive defluorination.

Thermal Degradation

Thermal treatment is another viable method for the decomposition of this compound. Studies on various PFECAs have demonstrated that these compounds can begin to decompose at temperatures as low as 200°C. The thermal degradation of a similar compound, perfluoro(3,5,7-trioxaheptanoic) acid (PFO2HpA), has been observed at this temperature. The primary pathway for the thermal decomposition of PFECAs is believed to involve the cleavage of the C-O ether bond closest to the carboxylic acid group.

Quantitative Degradation Data

Quantitative data on the degradation kinetics of this compound are limited. The following table summarizes available information and data for structurally similar compounds.

| Degradation Method | Compound | Parameter | Value | Conditions |

| UV/Persulfate | Multiether PFECAs (incl. This compound) | Degradation Rate | Similar to monoether PFECAs | UV irradiation |

| Thermal Degradation | PFO2HpA | Onset of Degradation | ~200°C | On adsorbent in N₂ atmosphere |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research on this compound degradation. Below are generalized protocols for the key degradation techniques, which can be adapted for specific studies on this compound.

Protocol for Photolytic Degradation using UV/Hydrated Electrons

Objective: To determine the degradation rate and identify the transformation products of this compound under UV irradiation in the presence of a hydrated electron sensitizer.

Materials:

-

This compound standard

-

Sulfite (B76179) (e.g., sodium sulfite) as a hydrated electron sensitizer

-

High-purity water (e.g., Milli-Q)

-

pH buffers

-

Low-pressure mercury UV lamp (emitting at 254 nm) or a far-UVC lamp (e.g., 222 nm)

-

Quartz reactor vessel

-

Magnetic stirrer

-

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Ion chromatography (IC) system

Procedure:

-

Sample Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 10 mg/L) in high-purity water. Add a specific concentration of sodium sulfite (e.g., 10 mM) to the solution. Adjust the pH of the solution to the desired level using appropriate buffers.

-

Photoreaction: Transfer the solution to the quartz reactor and place it under the UV lamp. Ensure the solution is continuously stirred to maintain homogeneity.

-

Sampling: At predetermined time intervals, withdraw aliquots of the solution. Quench the reaction in the aliquots if necessary (e.g., by adding a radical scavenger if unintended radical reactions are a concern).

-

Analysis:

-

Analyze the concentration of this compound and its potential degradation products in the collected samples using LC-MS/MS.

-

Analyze the concentration of fluoride (B91410) ions (F⁻) using IC to determine the extent of defluorination.

-

-

Data Analysis: Calculate the degradation rate constant and half-life of this compound from the concentration-time data. Identify and quantify the degradation products to elucidate the degradation pathway.

Protocol for Thermal Degradation

Objective: To investigate the thermal stability of this compound and identify its decomposition products.

Materials:

-

This compound standard

-

Inert solid support (e.g., granular activated carbon, silica)

-

Tube furnace with temperature and atmosphere control

-

Gas chromatograph-mass spectrometer (GC-MS) for volatile products

-

LC-MS/MS for non-volatile residues

Procedure:

-

Sample Preparation: Prepare a sample of this compound adsorbed onto the inert solid support at a known loading.

-

Thermal Treatment: Place the sample in the tube furnace. Heat the sample to a series of target temperatures (e.g., 200°C, 300°C, 400°C) under a controlled atmosphere (e.g., nitrogen for pyrolysis, air for combustion) for a defined period.

-

Product Collection and Analysis:

-

Volatile and semi-volatile organic products in the off-gas can be trapped using appropriate sorbents and analyzed by GC-MS.

-

The solid residue remaining after thermal treatment can be extracted with a suitable solvent (e.g., methanol) and analyzed by LC-MS/MS to identify non-volatile degradation products and quantify any remaining this compound.

-

-

Data Analysis: Determine the extent of this compound degradation at each temperature. Identify the major thermal decomposition products to propose a degradation pathway.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed degradation pathways for this compound and a general experimental workflow for its degradation studies.

Proposed Degradation Pathway of this compound via Hydrated Electron Attack

Experimental Workflow for this compound Degradation Study

Conclusion

This compound is a persistent environmental contaminant due to its inherent chemical stability. However, this technical guide demonstrates that its degradation is achievable through advanced treatment technologies such as AOPs, photolysis, and thermal methods. The primary degradation mechanisms involve the cleavage of the ether linkages and decarboxylation, leading to the formation of shorter-chain fluorinated compounds. Further research is needed to obtain more comprehensive quantitative kinetic data for this compound under various environmentally relevant conditions and to fully elucidate the structures of all degradation intermediates. The protocols and pathways outlined in this guide provide a solid foundation for researchers and scientists to advance our understanding of this compound's fate and to develop effective remediation strategies.

References

Navigating the Bioaccumulation Landscape of PFO2HxA: An In-depth Technical Guide

Introduction to PFO2HxA and its Environmental Significance

As regulatory pressures and voluntary industry phase-outs have curtailed the use of long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the production and use of shorter-chain alternatives have increased.[1] this compound falls into this category of emerging short-chain PFAS. Characterized by a six-carbon backbone, these shorter-chain compounds were initially presumed to be less bioaccumulative and toxic than their long-chain counterparts.[1] However, their high mobility in water and persistence in the environment necessitate a thorough evaluation of their potential to accumulate in living organisms.[2] This guide provides a comprehensive technical overview of the anticipated bioaccumulation potential of this compound, drawing upon current knowledge of analogous short-chain PFAS.

Quantitative Bioaccumulation Data for Short-Chain PFAS

The bioaccumulation potential of a chemical is quantitatively assessed using metrics such as the Bioconcentration Factor (BCF) and the Biomagnification Factor (BMF). The BCF measures the accumulation of a substance from the surrounding water, while the BMF describes the increase in concentration at successively higher trophic levels in a food web.

Available data for short-chain PFAS, particularly PFHxA, consistently indicate a lower bioaccumulation potential compared to long-chain PFAS.[3] Concentrations of short-chain PFAS are generally lower than long-chain compounds in various organisms.[3] The following table summarizes representative BCF and BAF (Bioaccumulation Factor, which includes all routes of exposure) values for PFHxA and other short-chain PFCAs in different organisms.

| Compound | Organism | Metric | Value | Reference |

| PFHxA | Invertebrates | BAF | > C4-C8 PFCAs (relative to fish) | [4] |

| PFHxA | Fish | BAF | < C4-C8 PFCAs (relative to invertebrates) | [4] |

| Short-chain PFCAs (general) | Fish | BAF | No apparent relationship with chain length | [5] |

| PFBA (C4) | Humans | Half-life | 3 days | [6] |

| PFHxA (C6) | Various | Generally low bioaccumulation | [7] |

Tissue Distribution of Short-Chain PFAS

Upon entering an organism, PFAS are not uniformly distributed but tend to accumulate in specific tissues. Unlike long-chain PFAS that show a strong affinity for proteins in the blood and liver, the distribution patterns of short-chain PFAS can vary.

Studies on short-chain PFAS indicate that they are primarily found in well-perfused tissues.[8] Key target organs for short-chain PFAS accumulation include:

-

Blood: Serving as the primary medium for transport.[9]

-

Liver: A central organ for metabolism and detoxification.[8]

-

Kidneys: Involved in the elimination of these substances.[8]

-

Lungs: Have also been identified as a site of accumulation.[9]

It is noteworthy that some research suggests that short-chain PFAS like perfluorobutanoic acid (PFBA) can be detected in human tissues, indicating that they are not as readily eliminated as previously thought and may behave differently in humans compared to laboratory animals.[8]

Experimental Protocols for Assessing Bioaccumulation

Standardized experimental protocols are crucial for generating reliable and comparable data on the bioaccumulation of PFAS. While specific protocols for this compound are not available, the methodologies employed for other PFAS, including short-chain analogues, provide a robust framework.

Bioconcentration Studies in Aquatic Organisms (e.g., Fish)

A common approach to determine the BCF of a substance in fish involves a two-phase experiment: uptake and depuration.

-

Acclimation: Test organisms (e.g., rainbow trout, zebrafish) are acclimated to laboratory conditions.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance (e.g., PFHxA) in the water. Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After a steady-state concentration is reached in the fish tissue, they are transferred to clean, uncontaminated water. Tissue samples continue to be collected to determine the elimination rate.

-

Sample Analysis: PFAS concentrations in water and tissue samples are quantified using advanced analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10]

-

Data Analysis: The BCF is calculated as the ratio of the PFAS concentration in the organism to the concentration in the water at steady state. Kinetic parameters such as uptake and elimination rate constants are also determined.

Dietary Exposure and Biomagnification Studies

To assess the potential for biomagnification, studies often involve dietary exposure.

-

Spiked Feed Preparation: A diet containing a known concentration of the test PFAS is prepared.

-

Exposure: The test organisms are fed the spiked diet for a defined period.

-

Sampling: Tissue samples are collected from the exposed organisms and their prey (the spiked feed) to determine the PFAS concentrations.

-

BMF Calculation: The BMF is calculated as the ratio of the PFAS concentration in the predator to that in its diet.

Visualization of Key Processes

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Generalized workflow for a bioaccumulation study of a this compound analogue in aquatic organisms.

Caption: Conceptual diagram of the uptake, distribution, and elimination of short-chain PFAS in an organism.

Mechanisms of Uptake and Elimination

The bioaccumulation of PFAS is influenced by their physicochemical properties, particularly their carbon chain length. Short-chain PFAS like PFHxA are generally more water-soluble and less hydrophobic than their long-chain counterparts.[11] This increased water solubility contributes to their lower tendency to partition into fatty tissues and their more rapid elimination from the body.[6]

The primary route of elimination for PFAAs is via urine through the kidneys.[8] The efficiency of renal clearance is a key determinant of the half-life of these compounds in an organism. The shorter half-life of short-chain PFAS is attributed to more efficient renal excretion.[6]

Conclusion

While direct data for this compound is currently lacking, the available evidence for structurally similar short-chain PFAS, such as PFHxA, suggests a low to moderate bioaccumulation potential in organisms.[7] Their shorter carbon chain length facilitates more rapid elimination from the body compared to long-chain PFAS.[6] However, the persistence and mobility of short-chain PFAS in the environment mean that continuous exposure can still lead to detectable levels in various tissues, primarily the blood, liver, and kidneys.[8][9] Further research specifically focused on this compound is necessary to definitively characterize its bioaccumulation profile and to conduct accurate environmental and human health risk assessments. The experimental and conceptual frameworks outlined in this guide provide a solid foundation for such future investigations.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioaccumulation of perfluoroalkyl substances in a Lake Ontario food web [pubs.usgs.gov]

- 4. fosan.org [fosan.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. www2.mst.dk [www2.mst.dk]

- 9. Uptake and internal distribution of PFAS | Food Packaging Forum [foodpackagingforum.org]

- 10. PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Presence of PFO2HxA in Water: A Technical Overview

An in-depth examination of Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA), a notable member of the per- and polyfluoroalkyl substances (PFAS) family, reveals its emerging presence in various water sources. This technical guide synthesizes current knowledge on the occurrence of this compound in drinking and surface water, details the analytical methodologies for its detection, and illustrates its environmental pathways.

Recent environmental monitoring and scientific studies have identified this compound as a contaminant of concern in aqueous environments. Although not as extensively studied as legacy PFAS compounds like PFOA and PFOS, this compound is increasingly being detected in drinking water and surface waters, raising questions about its sources, fate, and potential risks. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the current understanding of this compound in the water cycle.

Quantitative Occurrence of this compound in Water